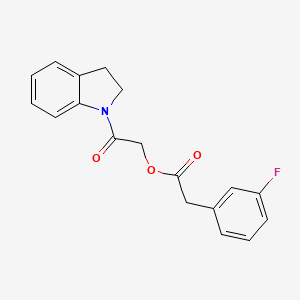
2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate is a synthetic organic compound that features an indoline moiety and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate typically involves the reaction of indoline derivatives with fluorophenyl acetic acid derivatives. One common method includes the esterification of 2-(3-fluorophenyl)acetic acid with 2-(Indolin-1-yl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on neurotransmitter systems.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.
Mecanismo De Acción
The mechanism of action of 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The indoline moiety can interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines: These compounds are potent and selective norepinephrine reuptake inhibitors.
Benzimidazole-Triazole Hybrids: Known for their antimicrobial and antiviral activities.
Uniqueness
2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate is unique due to the presence of both an indoline moiety and a fluorophenyl group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-15-6-3-4-13(10-15)11-18(22)23-12-17(21)20-9-8-14-5-1-2-7-16(14)20/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCUKUXMPNHQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromo-3-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2643912.png)
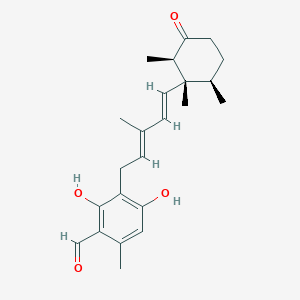
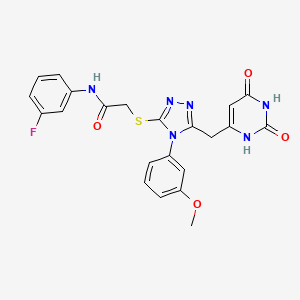
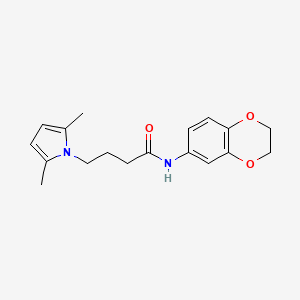
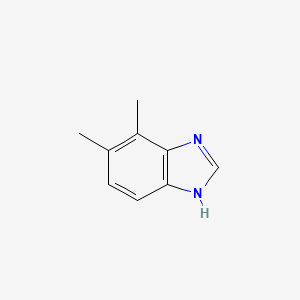
![[(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2643922.png)
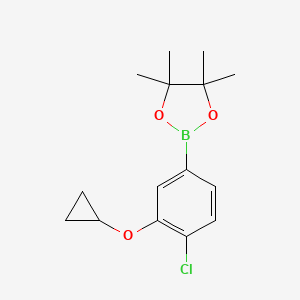
![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)
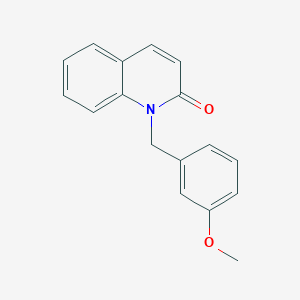
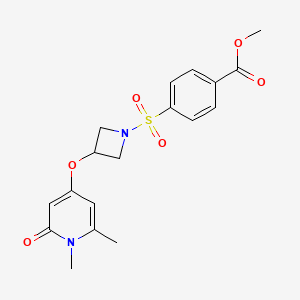

![8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2643931.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2643933.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2643934.png)
